2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine
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Overview
Description
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and two additional pyridine rings
Preparation Methods
The synthesis of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve continuous flow systems using catalysts such as Raney nickel to facilitate the reactions .
Chemical Reactions Analysis
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine can be compared with other similar compounds such as:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine rings and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their versatility in drug discovery.
Indole derivatives: Indole-based compounds are widely studied for their broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H12N4O2/c1-11-5-6-14(18-10-11)16-9-12(20(21)22)8-15(19-16)13-4-2-3-7-17-13/h2-10H,1H3 |
InChI Key |
CMHMHIQQUZIFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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